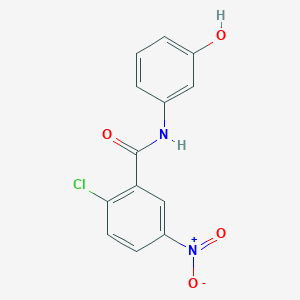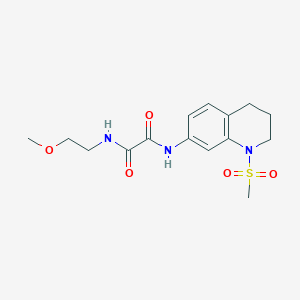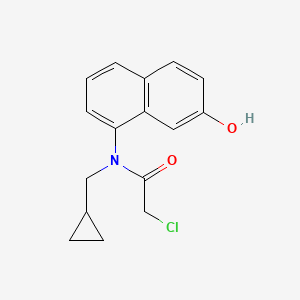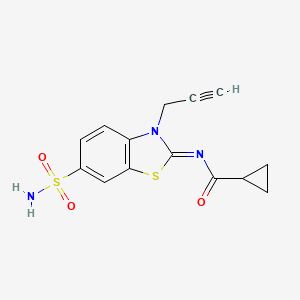
2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-hydroxyphenyl)acetamide is a chemical compound with the molecular weight of 185.61 . It’s synthesized through chloroacetylation of m- and p-aminophenols .
Synthesis Analysis
The synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent .Chemical Reactions Analysis
The structure of synthesized substances is established by methods of IR, PMR, mass spectroscopy .作用機序
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide involves its ability to inhibit certain enzymes and affect cellular signaling pathways. Specifically, this compound has been shown to inhibit tyrosinase by binding to the active site of the enzyme, thereby preventing the formation of melanin. Additionally, this compound has been shown to inhibit urease by binding to the nickel ion in the active site of the enzyme, thereby preventing the hydrolysis of urea. This compound has also been shown to affect the MAPK/ERK pathway by inhibiting the phosphorylation of ERK1/2, which leads to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of tyrosinase and urease in a dose-dependent manner. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound has a protective effect against oxidative stress and inflammation, which are involved in the development of various diseases.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide in lab experiments is its ability to inhibit specific enzymes and affect cellular signaling pathways, which makes it a useful tool for studying the molecular mechanisms involved in various diseases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are many future directions for research involving 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, more research is needed to investigate the molecular mechanisms involved in the inhibitory effects of this compound on enzymes and cellular signaling pathways.
合成法
The synthesis of 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-amino-phenol in the presence of a coupling agent. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes such as tyrosinase and urease, which are involved in the development of certain diseases. Additionally, this compound has been shown to have an effect on cellular signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This makes this compound a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-5-4-9(16(19)20)7-11(12)13(18)15-8-2-1-3-10(17)6-8/h1-7,17H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICNCWRVKCANQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2622910.png)



![5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2622916.png)
![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)
![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2622921.png)
![(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2622922.png)
![2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2622923.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B2622925.png)
![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)

![3-Bromo-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B2622929.png)
